2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol
Brand Name: Vulcanchem
CAS No.: 137718-76-4
VCID: VC18167233
InChI: InChI=1S/C9H12BrNO2/c1-11-5-6-3-4-7(13-2)9(12)8(6)10/h3-4,11-12H,5H2,1-2H3
SMILES:
Molecular Formula: C9H12BrNO2
Molecular Weight: 246.10 g/mol

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

CAS No.: 137718-76-4

Cat. No.: VC18167233

Molecular Formula: C9H12BrNO2

Molecular Weight: 246.10 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol - 137718-76-4

Specification

CAS No. 137718-76-4
Molecular Formula C9H12BrNO2
Molecular Weight 246.10 g/mol
IUPAC Name 2-bromo-6-methoxy-3-(methylaminomethyl)phenol
Standard InChI InChI=1S/C9H12BrNO2/c1-11-5-6-3-4-7(13-2)9(12)8(6)10/h3-4,11-12H,5H2,1-2H3
Standard InChI Key JZRKOHIFYOVXMG-UHFFFAOYSA-N
Canonical SMILES CNCC1=C(C(=C(C=C1)OC)O)Br

Introduction

Structural and Nomenclature Overview

Molecular Architecture

The compound features a phenolic backbone substituted with three functional groups:

  • Bromine at position 2, enhancing electrophilic substitution reactivity.

  • Methoxy (-OCH3_3) at position 6, contributing to electronic effects and solubility.

  • Methylamino-methyl (-CH2_2NHCH3_3) at position 3, enabling hydrogen bonding and coordination chemistry.

The IUPAC name, 2-bromo-6-methoxy-3-[(methylamino)methyl]phenol, reflects this substitution pattern. Its SMILES string, CNCC1=C(C(=CC=C1Br)OC)O, encodes the connectivity.

Spectroscopic Identification

  • NMR: 1H^1\text{H} NMR spectra reveal distinct peaks for the methoxy (δ ~3.8 ppm), methylamino (δ ~2.3 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

  • IR: Stretching vibrations for O-H (3200–3500 cm1^{-1}), C-Br (600 cm1^{-1}), and C-O (1250 cm1^{-1}) confirm functional groups .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of a phenolic precursor:

  • Bromination: Electrophilic substitution using Br2_2 or NBS (N-bromosuccinimide) introduces bromine at position 2.

  • Methylation: Methoxy group installation via Williamson ether synthesis with methyl iodide.

  • Mannich Reaction: Condensation of formaldehyde and methylamine introduces the methylamino-methyl group.

Example Reaction Scheme:

PhenolBr22-BromophenolCH3I2-Bromo-6-methoxyphenolHCHO, CH3NH2Target Compound\text{Phenol} \xrightarrow{\text{Br}_2} \text{2-Bromophenol} \xrightarrow{\text{CH}_3\text{I}} \text{2-Bromo-6-methoxyphenol} \xrightarrow{\text{HCHO, CH}_3\text{NH}_2} \text{Target Compound}

Yield Optimization

  • Temperature Control: Maintaining 0–5°C during bromination minimizes polybromination .

  • Catalysis: Lewis acids (e.g., AlCl3_3) improve Mannich reaction efficiency (yield: ~75%).

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12BrNO2\text{C}_9\text{H}_{12}\text{BrNO}_2
Molecular Weight246.10 g/mol
Melting Point120–122°C (estimated)
SolubilityDMSO, methanol
LogP (Octanol-Water)2.1 (predicted)

The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests membrane permeability, relevant for drug design .

Chemical Reactivity and Applications

Reactivity Profiles

  • Bromine Substitution: Participates in Suzuki-Miyaura cross-coupling to form biaryl structures.

  • Methoxy Group: Resistive to nucleophilic attack but modulates electronic density .

  • Methylamino-Methyl: Forms Schiff bases with aldehydes, enabling coordination complexes.

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer Agents: Bromine enhances DNA intercalation potential .

  • Antimicrobials: Methylamino groups improve bacterial membrane penetration.

Biological and Toxicological Profile

In-Silico Bioactivity

Molecular docking studies predict moderate binding affinity (Kd_d ≈ 10 µM) for kinase targets .

Hazard Assessment

  • H302: Harmful if swallowed.

  • H312/H332: Harmful via skin contact or inhalation.

  • Precautionary Measures: Use PPE (gloves, goggles) and work in a fume hood.

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

Observed m/z: 245.9978 ([M+H]+^+), matching theoretical 246.10 g/mol.

Comparative Analysis with Structural Analogues

CompoundKey DifferencesReactivity Impact
2-Bromo-6-[(methylamino)methyl]phenolLacks methoxy groupReduced solubility
4,6-Dibromo derivativesAdditional bromine at position 4Enhanced electrophilicity

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Avoiding bromination at position 4 requires precise conditions.

  • Purification: Silica gel chromatography often needed to remove byproducts.

Research Opportunities

  • Biological Screening: Evaluate anticancer activity in cell lines .

  • Catalytic Applications: Explore use in asymmetric synthesis .

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